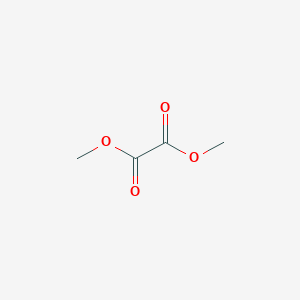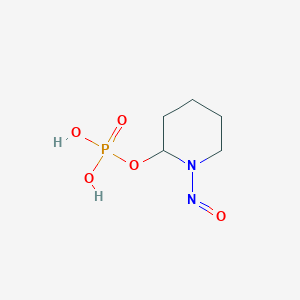
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O2 . It is a member of piperazines .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been described in the literature . For instance, 1-phenyl-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .Molecular Structure Analysis
The molecular weight of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is 256.73 g/mol . The exact molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” can be found in databases like PubChem . It has a molecular weight of 256.73 g/mol .Applications De Recherche Scientifique
Antituberculosis Activity
A significant area of application involves the synthesis of compounds with antituberculosis properties. Kayukova et al. (2010) developed a series of new O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes and tested them for antituberculosis activity. These compounds showed interesting antituberculosis properties against sensitive, resistant, and multi-drug resistant strains of M. tuberculosis, indicating their potential as tuberculostatics (Kayukova, Orazbaeva, Bismilda, & Chingisova, 2010).
Antioxidant and Anti-inflammatory Agent
Another application is in the development of compounds with DPPH radical scavenging, analgesic, and anti-inflammatory activities. Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, which exhibited noticeable antioxidant, analgesic, and anti-inflammatory activities, suggesting its utility in managing conditions involving oxidative stress and inflammation (Nayak, Narayana, Sarojini, Fernandes, & Akshatha, 2014).
Acetylcholinesterase Inhibitors
In the search for effective treatments for neurodegenerative diseases, (4-Phenylpiperazin-1-yl)acetic acid hydrochloride serves as a precursor in synthesizing selective acetylcholinesterase inhibitors. Saeedi et al. (2019) explored a novel series of arylisoxazole-phenylpiperazines, identifying compounds with potent inhibitory action against acetylcholinesterase. These findings could have implications for Alzheimer's disease treatment (Saeedi, Mohtadi-Haghighi, Mirfazli, Mahdavi, Hariri, Lotfian, Edraki, Iraji, Firuzi, & Akbarzadeh, 2019).
Propriétés
IUPAC Name |
2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYPWMAGHVMQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589408 |
Source


|
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride | |
CAS RN |
119378-70-0 |
Source


|
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119378-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


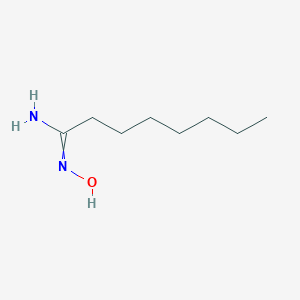
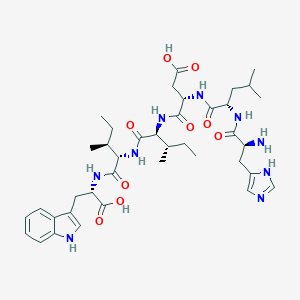

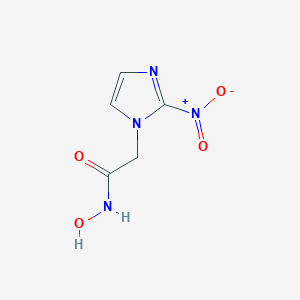


![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)
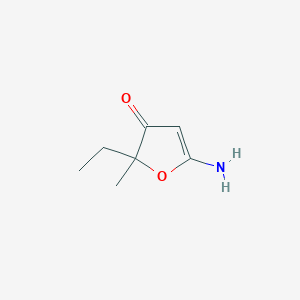


![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)
